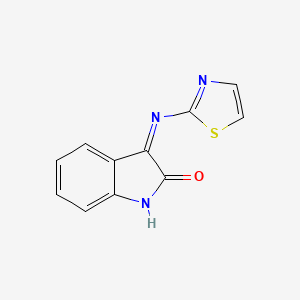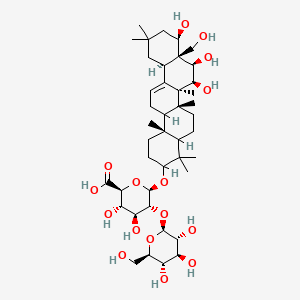
Saniculoside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saniculoside B is a triterpenoid saponin compound found in various plant species, particularly in the genus Sanicula. Triterpenoid saponins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antiviral properties. This compound has garnered interest in the scientific community due to its potential therapeutic applications and unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Saniculoside B typically involves the extraction of the compound from plant sources, followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with most methods focusing on optimizing extraction and purification techniques. Large-scale production would likely involve the cultivation of Sanicula plants, followed by solvent extraction and chromatographic purification to obtain the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Saniculoside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Wissenschaftliche Forschungsanwendungen
Saniculoside B has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in phytochemical studies and for the synthesis of novel derivatives.
Biology: Studied for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antiviral activities.
Wirkmechanismus
Saniculoside B exerts its effects through various molecular targets and pathways. It is known to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, this compound can scavenge free radicals, thereby protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Saniculoside B is often compared with other triterpenoid saponins, such as:
- Ciwujianoside C1
- Ciwujianoside C3
- Ciwujianoside D2
- Ciwujianoside E
- Saniculoside N
These compounds share similar structural features and biological activities but differ in their specific functional groups and molecular configurations. This compound is unique due to its specific arrangement of hydroxyl and glycosidic groups, which contribute to its distinct bioactivity profile.
Eigenschaften
CAS-Nummer |
100578-10-7 |
|---|---|
Molekularformel |
C42H68O16 |
Molekulargewicht |
829.0 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,7S,8R,8aS,9R,12aR,14bR)-7,8,9-trihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H68O16/c1-37(2)14-19-18-8-9-22-39(5)12-11-24(38(3,4)21(39)10-13-40(22,6)41(18,7)32(51)33(52)42(19,17-44)23(45)15-37)56-36-31(28(49)27(48)30(57-36)34(53)54)58-35-29(50)26(47)25(46)20(16-43)55-35/h8,19-33,35-36,43-52H,9-17H2,1-7H3,(H,53,54)/t19-,20-,21?,22?,23-,24?,25-,26+,27+,28+,29-,30+,31-,32-,33+,35+,36-,39+,40-,41+,42-/m1/s1 |
InChI-Schlüssel |
QEMHCTDQIZWXQJ-FEIQRRBRSA-N |
Isomerische SMILES |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3([C@@H]([C@@H]([C@@]5([C@@H]4CC(C[C@H]5O)(C)C)CO)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Kanonische SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(C(C(C2(C(C1)O)CO)O)O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


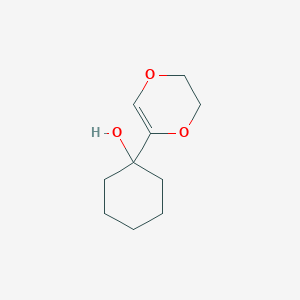
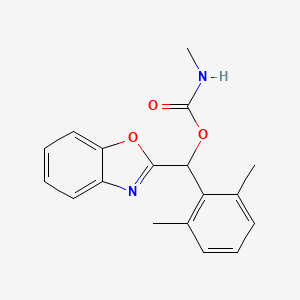
![3-[Chloro(dimethyl)silyl]benzoyl chloride](/img/structure/B14330909.png)
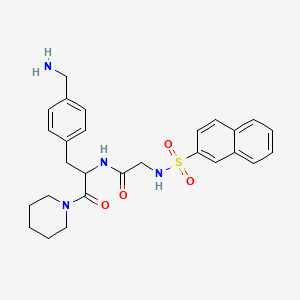
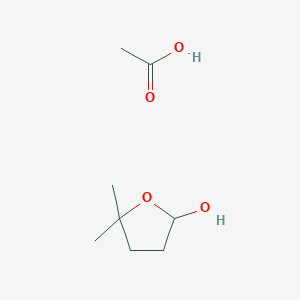
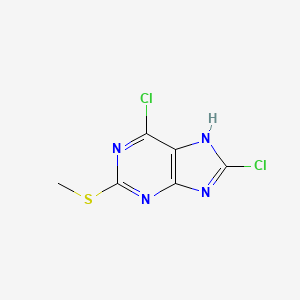
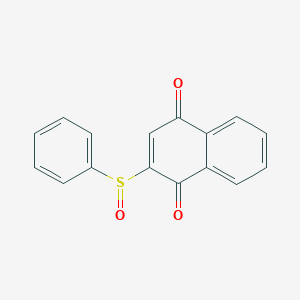

![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)
![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)

![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)
methyl}(trimethyl)silane](/img/structure/B14330977.png)
